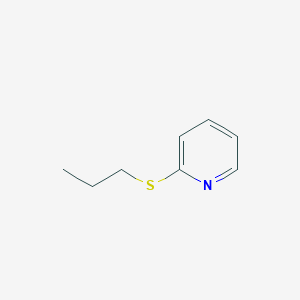![molecular formula C12H10N4 B2759945 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile CAS No. 866042-52-6](/img/structure/B2759945.png)
4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile” is a chemical compound with the molecular formula C12H10N4 . It has a molecular weight of 210.24. This product is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H10N4) and molecular weight (210.24) . Other properties such as melting point, boiling point, and density were not provided in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activities
A group of novel derivatives, including those similar in structure to 4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds were characterized by spectroscopic analyses and tested for their effectiveness against various microbes. The study highlights the potential use of these compounds as antimicrobial agents, indicating their relevance in the development of new therapeutic agents against microbial infections (Al‐Azmi & Mahmoud, 2020).
Synthetic Pathways and Derivatives
The chemical synthesis of compounds structurally related to this compound has been explored, demonstrating various synthetic pathways and the potential to create a wide array of derivatives. These synthetic approaches provide a foundation for the development of novel compounds with potential applications in various fields of chemical research and drug development (Albert, 1973).
Coordination Chemistry and Molecular Architecture
Research has also delved into the coordination-driven self-assembly of molecules based on the structural motif of this compound. These studies have led to the development of discrete molecular cages and infinite chains of coordination cages, showcasing the compound's potential in the construction of complex molecular architectures. This area of research opens avenues for applications in materials science, nanotechnology, and molecular engineering (Ma, Li, & Wen, 2009).
Biological Properties and Applications
Investigations into the biological properties of N-substituted derivatives related to this compound have highlighted their antimycobacterial activity, particularly against Mycobacterium tuberculosis. These studies emphasize the importance of lipophilicity in biological activity and suggest the potential use of these compounds in developing treatments for tuberculosis and other bacterial infections (Janďourek et al., 2014).
Photophysical Properties and Sensing Applications
The photophysical properties of derivatives related to this compound have been studied, revealing their potential as colorimetric and fluorometric sensors for detecting the Lewis acidity of metal ions. This research highlights the compound's applications in analytical chemistry, environmental monitoring, and the development of sensory devices (Hirano et al., 2010).
Propiedades
IUPAC Name |
4-[(pyrazin-2-ylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-10-1-3-11(4-2-10)8-16-12-9-14-5-6-15-12/h1-6,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDIEHJPLKORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2759867.png)


![2-Amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759871.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2759873.png)

![methyl 3-[[4-(cyclopentylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2759876.png)
![7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2759877.png)
![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)
![4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2759881.png)


![1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2759885.png)